1H-Imidazole-4-acetonitrile, 5-methyl-2-phenyl-, monohydrochloride
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Overview
Description
1H-Imidazole-4-acetonitrile, 5-methyl-2-phenyl-, monohydrochloride is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields due to their unique chemical properties. This particular compound features a nitrile group at the 4-position, a methyl group at the 5-position, and a phenyl group at the 2-position, making it a highly functionalized molecule.
Preparation Methods
The synthesis of 1H-Imidazole-4-acetonitrile, 5-methyl-2-phenyl-, monohydrochloride can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phenyl and methyl groups can undergo electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) and reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
1H-Imidazole-4-acetonitrile, 5-methyl-2-phenyl-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, catalysts, and other functional materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. For example, in biological systems, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic processes or disruption of cellular signaling pathways .
Comparison with Similar Compounds
Compared to other imidazole derivatives, 1H-Imidazole-4-acetonitrile, 5-methyl-2-phenyl-, monohydrochloride is unique due to its specific substitution pattern. Similar compounds include:
Properties
CAS No. |
103091-50-5 |
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Molecular Formula |
C12H12ClN3 |
Molecular Weight |
233.69 g/mol |
IUPAC Name |
2-(5-methyl-2-phenyl-1H-imidazol-4-yl)acetonitrile;hydrochloride |
InChI |
InChI=1S/C12H11N3.ClH/c1-9-11(7-8-13)15-12(14-9)10-5-3-2-4-6-10;/h2-6H,7H2,1H3,(H,14,15);1H |
InChI Key |
AEWQZRUZPLJFAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=CC=C2)CC#N.Cl |
Origin of Product |
United States |
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